REACTION_CXSMILES
|
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH:12]1[CH2:17][CH2:16][C:15](=O)N(CCC2C=CC=CC=2)C1=O.[CH2:28]1[CH:35](N2C(=O)C3C(=CC=CC=3)C2=O)C(=O)O[C:30](=O)[CH2:29]1.C(N)CC1C=CC=CC=1>>[CH2:12]([N:3]1[C:4](=[O:11])[C:5]2=[CH:6][CH:7]=[CH:8][CH:9]=[C:10]2[C:2]1=[O:1])[CH2:17][C:16]1[CH:15]=[CH:30][CH:29]=[CH:28][CH:35]=1
|
Name
|
1,3-Dioxo-2-(1-phenethyl-2,6-dioxopiperidin-3-yl)isoindoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)C1C(N(C(CC1)=O)CCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
|
Name
|
|
Quantity
|
139 mg
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
177 °C
|
Type
|
CUSTOM
|
Details
|
was stirred in a 177° C. oil bath for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
isolated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography, first using petroleum ether/dichloromethane (1:5) as an eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |